Ro 60-0175 fumarate
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Overview
Description
1-(6-chloro-5-fluoroindol-1-yl)-propan-2-amine is a member of the class of indoles that is 6-chloro-5-fluoroindole in which the hydrogen attached to the nitrogen has been replaced by a 2-aminopropyl group. It is a member of indoles, an organofluorine compound, an organochlorine compound and a primary amino compound.
Mechanism of Action
Target of Action
Ro 60-0175 fumarate is a potent and selective agonist for the 5-HT2C serotonin receptor subtype . This receptor is a part of the 5-HT2 receptor family that plays a significant role in the central nervous system, influencing mood, anxiety, feeding, and reproductive behavior .
Mode of Action
This compound interacts with its target, the 5-HT2C receptor, by binding to it and activating it . This activation leads to a series of intracellular events, including the release of calcium from intracellular stores and activation of the phospholipase C pathway .
Biochemical Pathways
The activation of the 5-HT2C receptor by this compound affects several biochemical pathways. The most notable is the phospholipase C pathway, which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These molecules play crucial roles in the regulation of various cellular processes, including the release of calcium from intracellular stores .
Pharmacokinetics
This suggests that it is well-absorbed and can cross the blood-brain barrier. It is soluble in water and DMSO, which may influence its bioavailability .
Result of Action
The activation of the 5-HT2C receptor by this compound has been associated with various physiological effects. For instance, it has been shown to reduce cocaine self-administration and reinstatement induced by stressors and contextual cues . This suggests that this compound may have potential therapeutic applications in the treatment of addiction.
Biochemical Analysis
Biochemical Properties
Ro 60-0175 fumarate interacts with various biomolecules, primarily the 5-HT 2C receptors . It binds to these receptors with high affinity, triggering a series of biochemical reactions that lead to its observed effects .
Cellular Effects
This compound influences cell function by modulating the activity of 5-HT 2C receptors . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with the 5-HT 2C receptors . This binding can lead to changes in gene expression and enzyme activity .
Metabolic Pathways
This compound is involved in the serotonin signaling pathway through its interaction with 5-HT 2C receptors
Properties
CAS No. |
169675-09-6 |
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Molecular Formula |
C11H12ClFN2 |
Molecular Weight |
226.68 g/mol |
IUPAC Name |
1-(6-chloro-5-fluoroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H12ClFN2/c1-7(14)6-15-3-2-8-4-10(13)9(12)5-11(8)15/h2-5,7H,6,14H2,1H3 |
InChI Key |
XJJZQXUGLLXTHO-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@@H](CN1C=CC2=CC(=C(C=C21)Cl)F)N |
SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(CN1C=CC2=CC(=C(C=C21)Cl)F)N |
Pictograms |
Irritant |
Synonyms |
(S)-1-(6-chloro-5-fluoro-1H-indol-1-yl)propan-2-amine fumarate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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